Dual 5-HT6/5-HT2A Binding Affinity: Ki Comparison with a Representative Furan-Phenol Dual Antagonist
5-HT6/5-HT2AR antagonist-1 exhibits a more potent 5-HT6R Ki (11 nM) than the furan-phenol lead compound 42 (Ki 25 nM), while maintaining comparable 5-HT2AR affinity (39 nM vs. 32 nM), resulting in a distinct selectivity ratio that may favor 5-HT6-driven procognitive pathways [1] [2]. Note: These data come from two different studies conducted under comparable but not identical radioligand binding conditions.
| Evidence Dimension | Binding affinity (Ki) at human 5-HT6 and 5-HT2A receptors |
|---|---|
| Target Compound Data | 5-HT6R Ki = 11 nM; 5-HT2AR Ki = 39 nM |
| Comparator Or Baseline | Compound 42 (furan-phenol dual antagonist): 5-HT6R Ki = 25 nM; 5-HT2AR Ki = 32 nM |
| Quantified Difference | Target compound has 2.3-fold higher 5-HT6R affinity; comparator has 1.2-fold higher 5-HT2AR affinity |
| Conditions | Radioligand binding assays using [3H]LSD for 5-HT6R and [3H]ketanserin for 5-HT2AR in HEK-293 cell membranes (target) and comparable standard protocols (comparator) |
Why This Matters
Procurement decisions should consider that higher 5-HT6R affinity at a given dose may translate to greater engagement of the receptor subtype most strongly linked to cognitive enhancement in preclinical models.
- [1] Kucwaj-Brysz K, Ali W, Kurczab R, Sudoł-Tałaj S, Wilczyńska-Zawal N, Jastrzębska-Więsek M, Satała G, Mordyl B, Żesławska E, Olejarz-Maciej A, Czarnota K, Latacz G, Partyka A, Wesołowska A, Nitek W, Handzlik J. An exit beyond the pharmacophore model for 5-HT6R agents - a new strategy to gain dual 5-HT6/5-HT2A action for triazine derivatives with procognitive potential. Bioorg Chem. 2022 Apr;121:105695. View Source
- [2] Staroń J, Kurczab R, Warszycki D, Satała G, Krawczyk M, Bugno R, Hogendorf A, Bojarski AJ. Virtual screening-driven discovery of dual 5-HT6/5-HT2A receptor ligands with pro-cognitive properties. Eur J Med Chem. 2020 Jan 1;185:111857. View Source
